molecular formula C14H20ClNO3 B1439915 Methyl 2-[(4-piperidinyloxy)methyl]benzoate hydrochloride CAS No. 1219976-67-6

Methyl 2-[(4-piperidinyloxy)methyl]benzoate hydrochloride

Cat. No. B1439915
M. Wt: 285.76 g/mol
InChI Key: BFPCVVTYOUMSTE-UHFFFAOYSA-N
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Description

Physical And Chemical Properties Analysis

Scientific Research Applications

Bioactive Precursor in Organic Synthesis

Methyl 2-[(4-piperidinyloxy)methyl]benzoate hydrochloride plays a crucial role as a bioactive precursor in organic synthesis, contributing to the development of compounds with a variety of pharmacological activities. Its versatility as a substrate is significant for the preparation of medical products, showcasing its importance in synthetic and pharmaceutical industries due to its potential in generating new bioactive molecules with antifungal, antihypertensive, anticancer, antiulcer, antipsychotic, and antiviral properties (Farooq & Ngaini, 2019).

DNA Minor Groove Binding

The compound’s structural analogs, specifically those resembling the synthetic dye Hoechst 33258, demonstrate strong binding to the minor groove of double-stranded B-DNA with specificity for AT-rich sequences. This binding capability has led to its use in chromosomal and nuclear staining in plant cell biology, providing a foundation for rational drug design targeting DNA sequence recognition and binding (Issar & Kakkar, 2013).

Antimicrobial Agent Development

Explorations into the antimicrobial properties of methyl 2-[(4-piperidinyloxy)methyl]benzoate hydrochloride and its derivatives could enhance our understanding of potential new treatments for communicable diseases. The ongoing need for novel antimicrobial agents, due to increasing antimicrobial resistance, underscores the value of this compound in biomedical research. The antimicrobial activity of p-cymene, a related monoterpene, highlights the broader implications for derivatives of methyl 2-[(4-piperidinyloxy)methyl]benzoate hydrochloride in developing treatments with minimal side effects (Marchese et al., 2017).

Environmental and Safety Assessments

The compound's role extends into environmental science and safety evaluations, where its derivatives, such as 2,4-D and parabens, have been subjects of extensive studies. These investigations aim to understand the environmental impact, toxicity, and safe usage limits of such compounds, providing crucial information for regulatory and safety guidelines (Zuanazzi, Ghisi, & Oliveira, 2020).

Safety And Hazards

Refer to the provided safety information .

properties

IUPAC Name

methyl 2-(piperidin-4-yloxymethyl)benzoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO3.ClH/c1-17-14(16)13-5-3-2-4-11(13)10-18-12-6-8-15-9-7-12;/h2-5,12,15H,6-10H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFPCVVTYOUMSTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1COC2CCNCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-[(4-piperidinyloxy)methyl]benzoate hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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